![molecular formula C11H10O2 B2631654 (2As,8aR)-1,2,2a,8a-tetrahydrocyclobuta[b]chromen-8-one CAS No. 109705-82-0](/img/structure/B2631654.png)
(2As,8aR)-1,2,2a,8a-tetrahydrocyclobuta[b]chromen-8-one
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Description
Scientific Research Applications
Analgesic Activity
The compound has been found to have highly potent analgesic activity . It was as effective as the diclofenac sodium reference taken in the same dose in both tests . This suggests that it could be used in the development of new pain relief medications.
Low Acute Toxicity
The compound has low acute toxicity , which makes it a promising candidate for further development in various applications, especially in the pharmaceutical industry where safety is a paramount concern .
Corrosion Inhibition
Surfactant molecules with imidazoline, amine and amido-amine based polar groups and hydrophobic alkyl chains are known to strongly adsorb and self-assemble onto metallic surfaces . These molecules are useful as inhibitors of corrosion in oil and gas pipelines . The compound could potentially be used in this context.
Adsorption and Self-Assembly on Metallic Surfaces
The compound could be used to study the adsorption and self-assembly of surfactant molecules on metal-water interfaces , and their effect on the electrochemical nature of the interfaces . This could have implications in various fields, including materials science and engineering.
Electrochemical Applications
The experimental results, combined with molecular simulations, will provide a comprehensive molecular picture of the phenomena . This level of understanding will be a significant step towards improving the methodologies of designing more effective corrosion inhibitor molecules for various applications .
Catalyst Development
The phenomenon of adsorption and self-assembly of surfactants on metallic surfaces is fundamentally important for many catalysis applications . The compound could potentially be used in the development of new catalysts.
properties
IUPAC Name |
(2aS,8aR)-1,2,2a,8a-tetrahydrocyclobuta[b]chromen-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2/c12-11-7-3-1-2-4-9(7)13-10-6-5-8(10)11/h1-4,8,10H,5-6H2/t8-,10+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEDPHJBNAJTYKH-SCZZXKLOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C1C(=O)C3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2[C@@H]1C(=O)C3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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